molecular formula C11H20 B14482141 E-1,6-Undecadiene CAS No. 71309-05-2

E-1,6-Undecadiene

Cat. No.: B14482141
CAS No.: 71309-05-2
M. Wt: 152.28 g/mol
InChI Key: GUUVOMIEMHFZCY-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing E-1,6-Undecadiene within Unsaturated Hydrocarbon Chemistry and Diene Systems

This compound is classified as an unsaturated hydrocarbon, a broad category of organic molecules composed of carbon and hydrogen atoms that contain one or more double or triple bonds between carbon atoms. Its molecular formula is C₁₁H₂₀. nih.gov More specifically, it is a diene, meaning it possesses two carbon-carbon double bonds.

The defining feature of this compound is the placement of its double bonds at the first and sixth carbon positions of its eleven-carbon chain. This arrangement makes it a "skipped" or isolated diene, where the double bonds are separated by more than one single bond. This structural characteristic distinguishes it from other types of dienes, such as conjugated dienes (where double bonds are separated by one single bond) and cumulated dienes or allenes (where double bonds are adjacent). This separation means the two double bonds in this compound react largely independently of one another, unlike the cooperative reactivity seen in conjugated systems. The "E" designation in its name refers to the stereochemistry at the double bond, indicating a trans configuration.

The chemical and physical properties of this compound are presented in the table below.

PropertyValue
Molecular Formula C₁₁H₂₀
Molecular Weight 152.28 g/mol nih.gov
IUPAC Name (E)-undeca-1,6-diene
CAS Number 118090-97-4 nih.gov
Classification Unsaturated Hydrocarbon, Non-conjugated Diene

This table is generated based on data from multiple sources. nih.gov

Historical Development and Emerging Research Trajectories for Long-Chain Dienes

The study of dienes has been a cornerstone of organic chemistry for over a century, with foundational developments like the Diels-Alder reaction, a method for forming six-membered rings, highlighting their synthetic utility. nobelprize.org Early research largely centered on readily available short-chain dienes like butadiene and isoprene (B109036). frontiersin.org Polyesters and polyamides with longer aliphatic chains were investigated in the pioneering work of Carothers, but for a long time, long-chain difunctional monomers received less attention due to the difficulty in accessing them. acs.org

The specific investigation of long-chain dienes such as this compound emerged from the need for more complex and specialized molecules. For instance, in the 1980s, this compound was utilized as a starting material in the stereoselective synthesis of E-5-decen-1-ol, an insect pheromone component. pherobase.comscirp.org This demonstrated the value of long-chain dienes as precursors for creating structurally precise, biologically active compounds. acs.org

In recent decades, research trajectories for long-chain dienes have expanded significantly, driven by advances in catalysis. Key emerging areas include:

Acyclic Diene Metathesis (ADMET) Polymerization : This technique, established several decades ago, has become a powerful method for synthesizing a wide range of functional polymers from α,ω-dienes (dienes with terminal double bonds, like 1,6-undecadiene). researchgate.net ADMET allows for precise control over polymer structure and has been used to create materials with unique thermal and electronic properties. researchgate.net Patents have noted the potential use of 1,6-undecadiene as a non-conjugated diene monomer in polymerization processes. google.com

Tandem Isomerization and Telomerization : A significant area of modern research involves the catalytic conversion of non-conjugated long-chain dienes into more valuable products. frontiersin.orgdntb.gov.ua Telomerization is a reaction that dimerizes a diene while incorporating a nucleophile. frontiersin.org Since non-conjugated dienes are often less reactive in these processes, researchers have developed tandem catalytic systems. These systems first use a catalyst (e.g., based on Ruthenium) to isomerize the non-conjugated diene into a conjugated form, which is then readily used in a subsequent telomerization reaction catalyzed by a different metal complex (e.g., based on Palladium). frontiersin.orgresearchgate.net This approach broadens the range of feedstocks available for producing valuable chemicals. frontiersin.org

Hydrofunctionalization Reactions : The regiocontrolled functionalization of 1,3-dienes is a powerful tool, but achieving this with aliphatic substrates has been a long-standing challenge. acs.org Recent progress has been made in the branch-selective 1,2-hydrovinylation of aliphatic 1,3-dienes using nickel catalysis, establishing a new selectivity pattern for diene functionalization. acs.org

These research trends highlight a shift towards utilizing readily available but less reactive long-chain dienes like this compound. The development of sophisticated catalytic systems is unlocking their potential for creating advanced polymers, fine chemicals, and complex molecular architectures, ensuring their continued relevance in contemporary organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71309-05-2

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

(6E)-undeca-1,6-diene

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,10-11H,1,4-9H2,2H3/b11-10+

InChI Key

GUUVOMIEMHFZCY-ZHACJKMWSA-N

Isomeric SMILES

CCCC/C=C/CCCC=C

Canonical SMILES

CCCCC=CCCCC=C

Origin of Product

United States

Advanced Synthetic Methodologies for E 1,6 Undecadiene and Its Stereoisomers

Precision Stereoselective Synthesis Strategies

The ability to selectively synthesize one stereoisomer of a compound is a hallmark of modern organic synthesis. For undecadienes, this control is paramount. Stereoselective strategies often employ chiral catalysts or reagents to influence the three-dimensional arrangement of atoms in the product. fiveable.me

Organometallic Reagent-Mediated Approaches to Undecadienes

Organometallic reagents, which feature a carbon-metal bond, are powerful tools in organic synthesis due to their high reactivity and potential for stereocontrol. fiveable.me

Organomagnesium compounds, commonly known as Grignard reagents, are widely used for the formation of carbon-carbon bonds. libretexts.org Their application in the synthesis of undecadienes can lead to stereospecific outcomes, particularly in nickel-catalyzed cross-coupling reactions. pherobase.com For instance, the reaction of a Grignard reagent with a suitable alkenyl halide in the presence of a nickel catalyst can proceed with high stereoselectivity. The choice of ligands on the nickel catalyst can influence the stereochemical course of the reaction, enabling the synthesis of specific isomers of undecadiene. fiveable.me The reaction of 1-halo-1-alkenylboranes with Grignard reagents can produce internal (E)-alkenyldialkylboranes, which are precursors to (E)-alkenes, with yields ranging from 60-90%. oup.com

A study on the synthesis of (E)-5-decen-1-ol, a related compound, was successfully achieved from E-1,6-undecadiene, highlighting the utility of these dienes as synthetic precursors. scirp.orgacs.org

Copper-catalyzed reactions are another cornerstone of modern organic synthesis, particularly for conjugate additions. organic-chemistry.org The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a key method for forming C-C bonds. rug.nl In the context of undecadiene synthesis, copper catalysis can be employed in the addition of organoboron compounds to alkynes. d-nb.info This approach allows for the formation of β-disubstituted acrylates with excellent syn stereoselectivity. d-nb.info The resulting products can then be further manipulated to yield the desired undecadiene structure.

A notable application involves the copper-catalyzed conjugate addition of alkylboron compounds to alkynoates. This method is attractive due to the wide availability of organoboron compounds and their compatibility with various functional groups. d-nb.info Deuterium labeling studies have provided insight into the reaction mechanism, suggesting that a proton source like t-BuOH is involved in the final step of the catalytic cycle. d-nb.info

Catalyst SystemSubstratesProduct TypeStereoselectivityYield (%)
CuI•0.75 DMSAlkenyl zirconocene, α,β-unsaturated ketones/aldehydesConjugate addition productHigh54-97 organic-chemistry.org
CuCl or CuBr•SMe2 with ferrocenyl diphosphine ligandsGrignard reagents, cyclic enonesConjugate addition productup to 96% ee organic-chemistry.orgHigh organic-chemistry.org
Copper(I) with HZNU-Phos ligandDiethylzinc, α,β-unsaturated acylsilanesChiral β-functional acylsilanesup to 85% ee researchgate.netModerate to good researchgate.net

The addition of organocuprates to allenes provides a versatile route to functionalized alkenes. Specifically, stannylcuprate and silylcuprate additions to 1,2-undecadiene have been investigated. The reaction of n-Bu3SnCu(CN)Li or (n-Bu3Sn)2Cu(CN)Li2 with 1,2-undecadiene yields a mixture of vinylstannanes and allylstannanes. cdnsciencepub.com The regioselectivity of this reaction can be influenced by the reaction temperature and the nature of the cuprate (B13416276) reagent. For example, warming the reaction to 0°C favors the formation of (E)-2-tri-n-butylstannyl-2-undecene and 2-tri-n-butylstannyl-1-undecene. cdnsciencepub.com

Similarly, the addition of mixed silylcuprates to 1,2-undecadiene produces mixtures rich in (E)-2-dimethylphenylsilyl-2-undecene and 2-dimethylphenylsilyl-1-undecene. cdnsciencepub.com These silylated and stannylated undecene derivatives are valuable intermediates that can be used in subsequent cross-coupling reactions to introduce further complexity into the molecule. cdnsciencepub.com

ReagentSubstrateMajor Products
n-Bu3SnCu(CN)Li (8) or (n-Bu3Sn)2Cu(CN)Li2 (9)1,2-undecadiene(Z/E)-1-tri-n-butylstannyl-2-undecene, (E)-2-tri-n-butylstannyl-2-undecene, 2-tri-n-butylstannyl-1-undecene cdnsciencepub.com
Mixed silylcuprates (21, 22, 23)1,2-undecadiene(E)-2-dimethylphenylsilyl-2-undecene, 2-dimethylphenylsilyl-1-undecene cdnsciencepub.com
Copper-Catalyzed Reactions, including Additions to Alkynes

Transition Metal-Catalyzed Cross-Coupling Methods

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

The Stille coupling reaction, which involves the coupling of an organotin compound with an organic electrophile catalyzed by palladium, is a powerful tool for C-C bond formation. wikipedia.orgwiley-vch.de This reaction is known for its tolerance of a wide range of functional groups and its ability to proceed under mild conditions. libretexts.orgorganic-chemistry.org In the synthesis of undecadienes, the Stille reaction can be used to couple a vinylstannane with a suitable alkenyl halide or triflate. wikipedia.org

The catalytic cycle of the Stille reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precursor. wiley-vch.de The choice of palladium catalyst and ligands is crucial for the success of the reaction. wiley-vch.de For example, Pd(PPh3)4 and Pd2(dba)3 are commonly used palladium sources. wiley-vch.de The addition of copper(I) salts can have a synergistic effect, making the coupling reaction more efficient. organic-chemistry.org

Convergent and Divergent Synthetic Pathways to Undecadiene Scaffolds

Convergent and divergent strategies offer powerful approaches to the synthesis of complex molecules like this compound and its isomers. A convergent synthesis involves the separate preparation of fragments of the molecule, which are then joined together at a late stage. This approach can be highly efficient for building complex structures. In contrast, a divergent synthesis starts from a common intermediate that is progressively elaborated into a variety of different products. This is particularly useful for creating a library of related compounds for screening or to access different stereoisomers.

Telomerization and Codimerization Reactions for Diene Construction

Telomerization is a catalytically controlled dimerization or oligomerization of a monomer, such as a 1,3-diene, in the presence of a "telogen" which terminates the polymerization to form a "telomer". This process is highly atom-economical and provides a powerful method for the construction of longer-chain dienes from readily available starting materials like butadiene. researchgate.netnih.gov Codimerization, a related process, involves the reaction of two different monomers. For the synthesis of an undecadiene scaffold, this could conceptually involve the codimerization of a C4 diene with a C7 olefin or other suitable fragments.

Palladium-catalyzed telomerization reactions are particularly well-suited for this purpose, offering high control over the regioselectivity and stereoselectivity of the resulting products. researchgate.netgoogle.comuu.nl The choice of catalyst, specifically the ligand coordinated to the palladium center, is crucial in directing the reaction towards the desired isomer. google.comresearchgate.net For instance, the telomerization of 1,3-dienes with nucleophiles like methanol (B129727) typically yields 2,7-octadienyl ethers. researchgate.net However, recent advancements have shown that this reaction pathway can be "diverted." acs.org

A notable development is the diverted telomerization reaction using aryl boronic derivatives. acs.org In this approach, the typical nucleophilic addition of the solvent (e.g., methanol) is intercepted by a Suzuki-Miyaura-type cross-coupling reaction. This allows for the synthesis of aryl-substituted 1,6- and 1,7-dienes. While this specific example leads to arylated products, the underlying principle demonstrates a sophisticated strategy for functionalizing diene scaffolds during the telomerization process. The reaction combines the initial steps of a classical telomerization with a final cross-coupling step, providing a modular approach to complex dienes. acs.org

The following table summarizes the results from a study on the palladium-catalyzed diverted telomerization of isoprene (B109036) with various aryl boronic acids, which demonstrates the synthesis of C10-diene scaffolds that can be conceptually extended to undecadienes.

Aryl Boronic Acid (ArB(OH)₂)DieneCatalyst SystemSolventTemperature (°C)Time (h)Yield of Aryl-Dienes (%)Reference
4-MeO-PhB(OH)₂IsoprenePd(OAc)₂ / PPh₃Methanol702085 acs.org
PhB(OH)₂IsoprenePd(OAc)₂ / PPh₃Methanol702078 acs.org
4-F-PhB(OH)₂IsoprenePd(OAc)₂ / PPh₃Methanol702072 acs.org
4-Cl-PhB(OH)₂IsoprenePd(OAc)₂ / PPh₃Methanol702065 acs.org

Similarly, nickel-catalyzed codimerization reactions of dienes and alkenes are a powerful tool for C-C bond formation. nih.govnih.govvdoc.pub For example, the reaction of butadiene and ethylene (B1197577) can be controlled to produce various linear and cyclic C10 products, and with further functionalization, could serve as a pathway to undecadiene structures. The selectivity of these reactions is highly dependent on the ligand structure and reaction conditions.

Strategies Employing Solid-Phase Organic Synthesis Techniques

Solid-phase organic synthesis (SPOS) offers a compelling alternative to traditional solution-phase chemistry, particularly for the construction of libraries of compounds and for simplifying purification processes. mdpi.com In SPOS, a substrate is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. rsc.org Excess reagents and by-products are then easily removed by filtration and washing, which drives reactions to completion and streamlines the synthetic workflow.

While the direct solid-phase synthesis of this compound itself is not widely reported, the principles of SPOS can be readily applied to the construction of undecadiene scaffolds. A key strategy involves attaching a diene-containing building block to a solid support and then elaborating it. For instance, a study has demonstrated the loading of hexadiene-1-ol onto a 2-chlorotrityl chloride functionalized resin. rsc.org This resin is advantageous because the final product can be cleaved under very mild acidic conditions, which preserves sensitive functional groups like esters that might be present in the molecule. rsc.org

Once the diene is anchored to the solid support, it can undergo a variety of reactions. The attached diene can participate in reactions such as cross-metathesis with another olefin to extend the carbon chain or be subjected to other C-C bond-forming reactions. This approach allows for the modular and systematic construction of various undecadiene isomers and functionalized analogues. A divergent strategy could be employed where a common resin-bound diene is treated with different reaction partners to generate a library of undecadiene derivatives.

The table below outlines a representative setup for initiating a solid-phase synthesis using a diene, based on reported methodologies. rsc.org

ParameterDescriptionReference
Solid Support2-Chlorotrityl chloride resin rsc.org
Substrate for LoadingHexadiene-1-ol rsc.org
Loading ConditionsDichloromethane (DCM) as solvent, Diisopropylethylamine (DIPEA) as base rsc.org
Subsequent Reaction ExampleDiels-Alder reaction with a suitable dienophile rsc.org
Cleavage Conditions1% Trifluoroacetic acid (TFA) in DCM rsc.org

This solid-phase approach is particularly powerful for creating sequence-defined macromolecules and can be adapted for the synthesis of complex diene structures like this compound, especially when variations in the carbon backbone or the introduction of functional groups are desired.

Chemical Reactivity and Transformational Pathways of E 1,6 Undecadiene

Olefin Metathesis as a Key Transformative Reaction

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. researchgate.net This process is catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. researchgate.net For dienes like E-1,6-undecadiene, metathesis can proceed via two main pathways: intermolecular cross-metathesis (CM) or intramolecular ring-closing metathesis (RCM). acs.orgyork.ac.uk

Cross-Metathesis Reactions Involving this compound and Related Dienes

Cross-metathesis (CM) is an intermolecular reaction that joins two different alkenes. acs.org In the context of a diene like this compound, CM can occur between the diene and another olefin, or it can lead to self-metathesis products. The reaction is often challenged by issues of selectivity, including the formation of a mixture of E/Z isomers and competing side reactions like homodimerization of the coupling partner. acs.org

A significant challenge in the metathesis of 1,6-dienes is controlling the competition between the desired intermolecular cross-metathesis and the entropically favored intramolecular ring-closing metathesis (RCM). organic-chemistry.org Research has shown that catalyst selection is crucial. For instance, a diiodo ruthenium olefin metathesis pre-catalyst was found to selectively promote CM reactions of prenylated 1,6-dienes over RCM. organic-chemistry.org The choice of the cross-coupling partner also plays a role; CM reactions with 1-octene (B94956) were shown to be efficient, with RCM being only a minor side reaction. organic-chemistry.org However, alkenes containing coordinating groups like N-heteroaromatics can be poor partners in CM, often leading to catalyst deactivation. researchgate.net

CatalystCross PartnerSolventTemp (°C)Product(s)E/Z RatioYield (%)Ref
4b (Chelated Ru)cis-1,4-diacetoxy-2-butene (B1582018)Benzene40Cross-Product (11)0.12 (90% Z)61 researchgate.net
4b (Chelated Ru)cis-1,4-diacetoxy-2-buteneBenzene40Homodimer (12)0.06 (95% Z)- researchgate.net
Non-chelated Ru cis-1,4-diacetoxy-2-buteneBenzene40Cross-Product (11)0.78 (56% Z)70 researchgate.net

Table 1: Selected Data for Z-Selective Cross-Metathesis of Allylbenzene (9) with cis-1,4-diacetoxy-2-butene (10). This table illustrates the effect of catalyst chelation on stereoselectivity. researchgate.net

Intramolecular Ring-Closing Metathesis (RCM) Studies on Undecadienes

Ring-closing metathesis (RCM) is an intramolecular variant of olefin metathesis where a diene reacts to form a cyclic alkene and a small, volatile byproduct, typically ethylene (B1197577). beilstein-journals.orgresearchgate.net This reaction is a powerful tool for synthesizing a wide range of 5- to 30-membered unsaturated rings, including nitrogen and oxygen heterocycles. researchgate.netrsc.org For a substrate like 1,6-undecadiene, RCM results in the formation of a seven-membered ring, specifically cycloheptene (B1346976) derivatives.

The general mechanism, widely accepted as the Chauvin mechanism, involves the [2+2] cycloaddition of one of the diene's alkene bonds to the metal alkylidene catalyst, forming a metallacyclobutane intermediate. researchgate.netrsc.org This intermediate can then undergo a cycloreversion to regenerate the starting material or to form a new metal carbene and the desired cyclic alkene after a second intramolecular cycloaddition. acs.orgrsc.org The reaction is driven forward by the removal of the volatile ethylene byproduct, shifting the equilibrium toward the cyclic product. rsc.orgacs.org The stereoselectivity (E/Z) of the resulting cycloalkene is influenced by the catalyst structure, the specific substrate, and the strain of the ring being formed. researchgate.net

Catalyst Design and Ligand Effects for Stereoselective (E/Z) Metathesis Control

Significant research has focused on designing catalysts to control the stereochemistry of the double bond formed during metathesis. The choice of the metal center (commonly ruthenium or molybdenum) and the ancillary ligands attached to it are the primary factors that dictate the E/Z selectivity of the reaction. Current time information in Bangalore, IN.rsc.org

Ruthenium-based catalysts are widely used in olefin metathesis due to their high activity and tolerance for various functional groups. researchgate.netnih.gov The development of N-heterocyclic carbene (NHC) ligands dramatically expanded the scope and activity of these catalysts compared to earlier phosphine-based versions. nih.gov

For stereocontrol, recent advancements have focused on modifying the catalyst's architecture. Current time information in Bangalore, IN. The development of ruthenium catalysts with chelating NHC ligands has enabled highly Z-selective olefin metathesis. researchgate.net These catalysts are formed through an intramolecular C–H bond activation of the NHC ligand, which creates a specific chelate structure that guides the stereochemical outcome of the reaction. researchgate.net For example, a chelated ruthenium catalyst demonstrated significantly higher Z-selectivity in the cross-metathesis of two different olefins compared to its non-chelated counterpart, which is a notable achievement for Ru-based systems. researchgate.net Furthermore, computational studies on an anthracene-thiolate-ligated ruthenium complex have provided insights into the origins of Z-stereoselectivity, aiding in the rational design of new catalysts. researchgate.net

Molybdenum imido alkylidene N-heterocyclic carbene (NHC) complexes represent another major class of highly active metathesis catalysts. beilstein-journals.orgrsc.org These catalysts, which can be neutral or cationic, exhibit high productivity and functional group tolerance in RCM and CM reactions. rsc.orgbeilstein-journals.orgrsc.org They have achieved very high turnover numbers (TONs) in various metathesis reactions, including the RCM of α,ω-dienes. rsc.org

The mechanism of these molybdenum complexes involves the coordination of the olefinic substrate followed by the dissociation of an anionic ligand. beilstein-journals.org The development of this catalyst family has included substantial variations in both the imido and the NHC ligands to fine-tune reactivity and selectivity. beilstein-journals.org These catalysts have proven effective in stereoselective reactions, such as ring-opening cross-metathesis (ROCM), expanding the toolbox for creating complex molecules with defined stereochemistry. rsc.org

Ruthenium-Based Catalysts and Anthracene-Thiolate Ligands

Cyclization and Rearrangement Reactions

Beyond olefin metathesis, this compound and related dienes can participate in a range of other cyclization and rearrangement reactions, often catalyzed by different transition metals. These pathways provide alternative strategies for constructing cyclic and bicyclic frameworks.

One notable example is the Nickel(0)-catalyzed intramolecular [4+4] cycloaddition. This reaction has been used to synthesize bicyclo[5.3.1]undecadiene systems, which are core structures in various complex natural products. researchgate.netstanford.edu The process involves the cycloaddition of a bis-diene, tethered appropriately, mediated by a nickel(0) catalyst, often in the presence of a phosphite (B83602) ligand. researchgate.net This type of cycloaddition is a powerful method for forming eight-membered rings. stanford.edu Similarly, Rhodium-catalyzed type-II [4+4] annulations have been developed to create benzofused aza-bicyclo[5.3.1] ring systems. nih.gov

Gold-catalyzed reactions also offer unique pathways for diene cyclization. Gold(I) complexes can catalyze intramolecular [4+2] cycloadditions of allene-dienes to asymmetrically synthesize hexahydroindenes. nih.gov Other gold-catalyzed processes include [4+2] annulations of dienes with nitrosoarenes. nih.gov

Other transition metals and reaction conditions can induce different transformations. Rhodium(I) catalysts have been shown to trigger a rearrangement of prochiral 1,6-heptadienes into bicyclo[2.2.1]cycloheptane derivatives through the activation of an olefinic C-H bond. researchgate.net Additionally, radical-initiated cascades provide another route for cyclization. A 5-exo-trig cyclization of 1,6-dienes can be initiated by thiyl radicals, propagated by thioacids, to form functionalized cyclopentane (B165970) rings. acs.org Furthermore, FeCl₃ has been used to catalyze a highly selective cycloisomerization of 1,6-dienes to access α-alkenyl-tetrahydropyridine compounds. rsc.org

Mechanistic Investigations of Thermal Cope Rearrangements in Undecadiene Derivatives

The Cope rearrangement is a thermal, pericyclic reaction involving the isomerization of a 1,5-diene. organic-chemistry.orgmasterorganicchemistry.com For derivatives of 1,6-undecadiene, which can be considered as substituted 1,5-dienes when appropriately functionalized, this rearrangement provides a powerful tool for carbon-carbon bond formation and ring construction.

Mechanistically, the Cope rearrangement proceeds through a cyclic, six-membered transition state, which is often described as having a chair-like conformation. masterorganicchemistry.com The reaction is typically reversible, with the equilibrium favoring the more thermodynamically stable isomer. masterorganicchemistry.com Factors such as substitution patterns on the diene can influence the position of this equilibrium. For instance, the formation of a more substituted double bond in the product can drive the reaction forward. masterorganicchemistry.com

In the context of undecadiene derivatives, thermal Cope rearrangements can be employed to synthesize complex structures. For example, furan-substituted vinyl cyclopropanes, which can be conceptually derived from an undecadiene framework, undergo highly stereoselective thermal Cope rearrangements to produce fused tricyclic products. rsc.org DFT calculations have shown that the stereochemistry of the alkene within the substrate significantly impacts the reaction, with E-alkenes readily undergoing rearrangement while Z-isomers are unreactive under the same conditions. rsc.org This highlights the stereospecific nature of the Cope rearrangement and its utility in controlling the stereochemistry of the final product.

The oxy-Cope rearrangement, a variation where a hydroxyl group is present at a specific position on the diene, offers a significant advantage by being essentially irreversible. organic-chemistry.org The initial product of the rearrangement is an enol, which tautomerizes to a stable ketone or aldehyde, driving the reaction to completion. organic-chemistry.org This strategy has been used in the synthesis of various natural products.

Photocycloaddition Reactions for Fused Polycyclic Systems (e.g., 3-Oxatricyclo[7.2.0.0¹'⁵]undecadienes)

Photocycloaddition reactions provide a distinct pathway for the transformation of undecadiene derivatives, utilizing light energy to drive the formation of strained ring systems. These reactions are particularly useful for constructing complex, fused polycyclic structures that are difficult to access through thermal methods.

An example of this is the intramolecular photocycloaddition of alkene-tethered naphthalenes to form 3-oxatricyclo[7.2.0.0¹'⁵]undecadienes. researchgate.netresearchgate.net In a specific study, 1-(5-aryl-2-oxapent-4-enyl)-2-cyanonaphthalenes, upon irradiation with a high-pressure mercury lamp, yielded the corresponding 3-oxatricyclo[7.2.0.0¹'⁵]undecadienes in good yields. researchgate.netresearchgate.net The reaction proceeds through an excited singlet state, as indicated by sensitization and quenching experiments. researchgate.net

The proposed mechanism involves the initial photoexcitation of the naphthalene (B1677914) ring, followed by the formation of an intramolecular singlet exciplex. researchgate.net This leads to a [2+2] photocycloaddition at the 1,8a-position of the naphthalene ring. researchgate.net The resulting intermediate then undergoes a thermal ring-opening and a 4π disrotatory ring-closure to afford the final tricyclic product. researchgate.net Interestingly, in some cases, an eight-membered ring intermediate can be isolated, which upon further irradiation, converts to the final product. researchgate.net The stereochemistry of the product is often controlled, with the trans isomer being preferentially formed in many cases. researchgate.netresearchgate.net

The efficiency and outcome of these photocycloaddition reactions can be influenced by factors such as π-π arene ring interactions and steric hindrance. researchgate.net

Metal-Mediated Cycloaddition Reactions (e.g., Nickel(0) Catalysis for Bicyclo[5.3.1]undecadienes)

Transition metal catalysis offers a powerful and versatile method for effecting cycloaddition reactions of dienes like this compound, often under milder conditions than thermal or photochemical methods. Nickel(0) complexes, in particular, have been extensively used to catalyze intramolecular [4+4] cycloadditions of bis-dienes to construct eight-membered rings, including the bicyclo[5.3.1]undecadiene skeleton found in various complex natural products like taxol. researchgate.netstanford.edunih.gov

The nickel(0)-catalyzed intramolecular [4+4] cycloaddition provides a convergent approach to these challenging bridged ring systems. stanford.edunih.gov The reaction involves the coordination of the nickel(0) catalyst to the two diene moieties of the substrate. This is followed by oxidative cyclization to form a nickelacyclic intermediate, which then undergoes reductive elimination to furnish the bicyclic product and regenerate the nickel(0) catalyst.

The regioselectivity and stereoselectivity of these reactions can be controlled by the nature of the ligands on the nickel catalyst and the substitution pattern of the diene substrate. researchgate.net For instance, the use of specific phosphite ligands can influence the outcome of the cycloaddition. researchgate.net This methodology has been successfully applied in the synthesis of the bicyclo[5.3.1]undecadiene core, demonstrating its utility in the construction of complex molecular frameworks. researchgate.netstanford.edu

Recent advancements have also explored other transition metals, such as rhodium, for similar transformations. A rhodium-catalyzed type-II [4+4] cycloaddition of benzocyclobutenones with pendant dienamides has been developed to synthesize anti-Bredt bicyclo[5.3.1] skeletons. nih.gov

Directed Functionalization of the Undecadiene Carbon Skeleton

The carbon skeleton of this compound provides a scaffold for the introduction of various functional groups, enabling the synthesis of a wide array of complex molecules. The presence of two double bonds allows for selective derivatization, where one or both can be targeted for transformation.

Selective Derivatization for Complex Molecular Architectures

The selective functionalization of the double bonds in undecadiene derivatives is a key strategy for building molecular complexity. This can be achieved through a variety of reactions, including but not limited to, epoxidation, dihydroxylation, and carbon-carbon bond-forming reactions.

For example, in the synthesis of complex natural products containing the bicyclo[5.3.1]undecene ring system, a key intermediate can be derivatized through a sequence of reactions. pku.edu.cn This might involve Fleming-Tamao oxidation of a silyl (B83357) group, followed by allylic oxidation and conjugate addition to introduce new functional groups and stereocenters. pku.edu.cn Ozonolytic cleavage of a terminal olefin can then be used to generate a keto-aldehyde, which can subsequently undergo an intramolecular aldol (B89426) reaction to form further fused ring systems. pku.edu.cn

Another approach involves the use of palladium or nickel-catalyzed cross-coupling reactions to introduce substituents onto the undecadiene backbone. acs.org For instance, the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, can be used to form new carbon-carbon bonds.

Furthermore, the strategic placement of functional groups can direct subsequent reactions. For example, a hydroxyl group can direct the stereochemistry of an epoxidation reaction on a nearby double bond. This level of control is crucial for the enantioselective synthesis of complex molecules.

The ability to selectively functionalize the undecadiene skeleton has been instrumental in the total synthesis of numerous natural products, including terpenoids and alkaloids. acs.orgscielo.org.bowikipedia.org

Interactive Data Tables

Table 1: Nickel(0)-Catalyzed Intramolecular [4+4] Cycloaddition for Bicyclo[5.3.1]undecadienes

SubstrateCatalyst/LigandProductYield (%)Reference
Bis-diene tethered at terminus and internal positionNickel(0)/tri-o-biphenyl phosphiteBicyclo[5.3.1]undecadieneN/A researchgate.net
Bis-diene for taxol synthesisNickel(0)Taxane skeleton intermediateN/A nih.gov
Benzocyclobutenone with pendant dienamide[Rh(nbd)₂Cl]₂ / PPh₃anti-Bredt bicyclo[5.3.1] skeletonup to 89 nih.gov

Table 2: Photocycloaddition for 3-Oxatricyclo[7.2.0.0¹'⁵]undecadienes

SubstrateReaction ConditionsProductYield (%)Reference
1-(5-aryl-2-oxapent-4-enyl)-2-cyanonaphthalenesHigh-pressure mercury lamp, Benzene3-Oxatricyclo[7.2.0.0¹'⁵]undecadienes (trans)Good researchgate.netresearchgate.net
1-(5-phenyl-2-oxapent-4-enyl)-2-cyanonaphthaleneIrradiation in Dichloromethane (1h)Eight-membered ring intermediateN/A researchgate.net

Computational and Theoretical Chemistry Studies on E 1,6 Undecadiene Systems

Quantum Chemical Characterization of Reaction Mechanisms

Quantum chemical methods are powerful tools for investigating the intricate details of chemical reactions. rsc.orgnih.gov In the context of E-1,6-undecadiene, these computational approaches provide invaluable insights into reaction mechanisms, particularly in the realm of olefin metathesis, a transformative reaction in organic synthesis. mdpi.comufpi.br

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for analyzing the transition states of reactions involving complex molecules like this compound. acs.orgacs.org DFT calculations allow for the determination of the geometries and energies of transition state structures, which are critical for understanding reaction rates and selectivity. uib.nouib.no

In the study of olefin metathesis, DFT is instrumental in elucidating the mechanism, which typically proceeds through a series of metallacyclobutane intermediates. smu.edu The generally accepted mechanism begins with the dissociation of a ligand from a 16-electron precatalyst to form a more reactive 14-electron species. smu.eduresearchgate.net The olefin then coordinates to this active catalyst and undergoes a [2+2] cycloaddition to form the metallacyclobutane intermediate. smu.edu Subsequent cycloreversion of this intermediate yields the new olefin product and regenerates the alkylidene catalyst. smu.edu

DFT calculations have been employed to investigate the various steps of this catalytic cycle. For instance, studies on ruthenium-based catalysts have used DFT to compare different initiation pathways, such as dissociative versus associative mechanisms. ufpi.brresearchgate.net Furthermore, DFT has been used to analyze the bimolecular coupling of ruthenium-carbene catalysts, revealing complex multi-step mechanisms. acs.org The theory has also been applied to explore the stereoselectivity of cross-metathesis reactions, providing insights into how catalyst design can influence the formation of specific stereoisomers. acs.org

A key aspect of DFT analysis is the ability to model the influence of different ligands on the catalyst's activity and selectivity. For example, computational studies have explored how modifying N-heterocyclic carbene (NHC) ligands or anionic ligands in ruthenium catalysts can tune their performance in olefin metathesis. researchgate.netresearchgate.net DFT calculations can predict how these modifications affect the stability of intermediates and the energy barriers of transition states, guiding the rational design of new and improved catalysts. uib.nouib.no

The following table summarizes key findings from DFT studies on related olefin metathesis systems:

Catalyst SystemReaction TypeKey DFT Finding
Ruthenium Thio-Indolate1-Alkene MetathesisPredicted high E-selectivity by favoring anti-disposed substituents in the cycloreversion transition state. uib.nouib.no
Grubbs 2nd Gen. ModelTrichlorovinylsilane MetathesisCycloaddition is concerted after the transition state, while cycloreversion bond breaking is concerted before the transition state. smu.edu
Hoveyda-Grubbs-like ComplexOlefin MetathesisThe initiation phase can proceed via both side-on and bottom-on coordination of the olefin. acs.org
Molybdenum Imido AlkylideneRing-Opening Metathesis PolymerizationE-selectivity arises from a stereospecific direct cycloaddition pathway for a specific monomer approach. acs.org

This table presents a selection of findings from DFT studies on olefin metathesis systems to illustrate the application of the theory. The specific systems may not directly involve this compound but are relevant to understanding its potential reactivity.

Mapping the energetic landscape of a chemical reaction provides a comprehensive picture of the various intermediates and transition states involved, along with their relative energies. acs.org For transformations involving this compound, such as ring-closing metathesis (RCM), computational methods can chart the entire reaction pathway, identifying the most favorable routes and potential kinetic or thermodynamic bottlenecks. mdpi.com

The study of the full catalytic cycle of RCM with Hoveyda-Grubbs type catalysts, for example, has been examined using DFT. ufpi.br These studies reveal the relative free energies of all stationary points along the reaction coordinate, including the initial catalyst-substrate adducts, the metallacyclobutane intermediates, and the final product complexes. acs.org This allows for the identification of the rate-determining step of the reaction, which is the transition state with the highest energy barrier. uib.no

The energetic landscape is not only crucial for understanding reaction rates but also for predicting stereoselectivity. acs.org By comparing the energy barriers of the transition states leading to different stereoisomers (e.g., E vs. Z), one can predict which product will be formed preferentially under kinetic control. acs.org For example, in the ring-opening metathesis polymerization (ROMP) of norbornene with a molybdenum catalyst, DFT calculations showed that while the kinetic preference for the two most favorable stereoisomeric routes was small, thermodynamics clearly favored the formation of the E-selective product. acs.org

The following table provides a hypothetical energetic profile for a generic ring-closing metathesis of a diene, illustrating the type of data obtained from energetic landscape mapping.

SpeciesRelative Free Energy (kcal/mol)
Catalyst + Diene0.0
Catalyst-Diene Adduct-5.2
Transition State 1 (Cycloaddition)+15.8
Metallacyclobutane Intermediate-2.5
Transition State 2 (Cycloreversion)+20.1
Catalyst-Product Adduct-10.7
Catalyst + Cycloalkene-12.3

This table is a generalized representation and the actual values would be specific to the particular diene, catalyst, and reaction conditions.

Density Functional Theory (DFT) Applications for Transition State Analysis

Stereochemical Prediction and Rational Catalyst Design

Computational chemistry plays a pivotal role in predicting and rationalizing the stereochemical outcomes of chemical reactions, which is particularly important in the synthesis of complex molecules where specific stereoisomers are desired. mdpi.com For reactions involving this compound, such as olefin metathesis, computational models can guide the design of catalysts that favor the formation of a particular E/Z isomer.

The control of E/Z stereoselectivity in olefin metathesis is a significant challenge. uib.nouib.no Computational studies, primarily using DFT, have provided deep insights into the factors governing this selectivity. The stereochemistry of the product is often determined at the transition state for the cycloreversion of the metallacyclobutane intermediate. uib.nouib.no The relative energies of the transition states leading to the E and Z products dictate the stereochemical outcome under kinetic control. acs.org

For example, in the pursuit of E-selective metathesis of 1-alkenes, computational design has been used to propose ruthenium catalysts with specific ligand architectures. uib.nouib.no DFT calculations predicted that a bidentate thio-indolate ligand would enforce a geometry in the transition state that favors the formation of the E-olefin. uib.nouib.no This is achieved by creating steric pressure that forces the substituents on the metallacyclobutane ring into an anti-conformation, which leads to the E-product upon cycloreversion. uib.nouib.no

Conversely, for Z-selective metathesis, catalysts are designed to favor a syn-conformation of the substituents in the metallacyclobutane intermediate. mdpi.com This is often achieved by using bulky ligands that create steric hindrance, forcing the substituents into a cis-arrangement. acs.org Computational studies have been instrumental in understanding the subtle interplay of steric and electronic factors that lead to high Z-selectivity in catalysts featuring, for example, cyclometalated structures or specific thiolate ligands. acs.orgmdpi.com

The following table summarizes computational predictions for E/Z selectivity based on catalyst design.

Catalyst FeaturePredicted SelectivityRationale from Computational Modeling
Bidentate Thio-Indolate LigandE-selectiveFavors anti-disposed substituents in the cycloreversion transition state. uib.nouib.no
Bulky N-Aryl Groups on NHC LigandZ-selectiveSteric pressure on the α-substituent of the metallacyclobutane intermediate. uib.no
Anthracene-9-thiolate LigandZ-selectiveDesigned to completely restrict the E conformation of olefins through a bottom-bound mechanism. acs.org

This table highlights examples of how computational insights have guided the design of stereoselective olefin metathesis catalysts.

The accurate modeling of catalytic intermediates is fundamental to understanding and predicting the selectivity of a reaction. smu.edu In olefin metathesis, the key intermediate is the metallacyclobutane. smu.edu The geometry and stability of this intermediate, as well as the transition states for its formation and decomposition, are the primary determinants of both reactivity and selectivity. uib.nouib.no

Computational models can reveal subtle structural features of these intermediates that are difficult to observe experimentally. For example, in the study of Grubbs-type catalysts, it has been suggested that the metallacyclobutane intermediate is stabilized by a 4-center-2-electron α,γ-(CCC) agostic interaction with the metal center. smu.edu This interaction involves the donation of π-electron density to the ruthenium center, which can influence the stability of the intermediate and the subsequent cycloreversion step. smu.edu

Furthermore, modeling can elucidate the role of various ligands in controlling selectivity. For instance, in the case of Z-selective catalysts, computational studies have shown how bulky N-aryl groups on the N-heterocyclic carbene (NHC) ligand can exert steric pressure on the α-substituents of the metallacyclobutane, thereby dictating the stereochemical outcome. uib.no Similarly, for E-selective catalysts, the design of ligands that exert steric pressure on the β-substituent of the metallacyclobutane has been explored computationally. uib.no

The interaction of the catalyst with the substrate and the surrounding solvent can also be modeled to understand their influence on selectivity. ufpi.br For example, computational investigations have shown that even subtle interactions, like hydrogen bonding between water and the substrate, can affect the relative rates of cyclization and catalyst decomposition. researchgate.net

The Activation-Strain Model (ASM), also known as the distortion/interaction model, is a powerful computational tool for analyzing the reactivity of chemical systems. theochem.nlwikipedia.orgrsc.org This model decomposes the potential energy surface along the reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). wikipedia.orgrsc.org The strain energy is the energy required to distort the reactants from their equilibrium geometries to the geometries they adopt at a given point along the reaction coordinate. wikipedia.org The interaction energy is the actual interaction between the distorted reactants. wikipedia.org

The ASM provides a framework for understanding why activation barriers are high or low and how this depends on the electronic structure, bonding capabilities, and rigidity of the reactants. theochem.nl The transition state is located at the point along the reaction coordinate where the destabilizing strain is balanced by the stabilizing interaction. illinois.edu

In the context of reactions involving this compound, the ASM could be applied to understand various aspects of its reactivity. For example, in a Diels-Alder reaction, the ASM can explain the preference for endo or exo selectivity by analyzing the strain and interaction energies of the corresponding transition states. springernature.com The model can also be used to understand how substituents on the diene or dienophile affect the reaction rate by influencing the strain and interaction terms. springernature.com

For transition-metal-catalyzed reactions, such as olefin metathesis, the ASM can be used to analyze how different catalysts can selectively activate specific bonds in a substrate. theochem.nl By decomposing the activation barrier into strain and interaction components, researchers can pinpoint the factors that control reactivity and use this knowledge to rationally design more efficient and selective catalysts. theochem.nlspringernature.com The model has been successfully applied to a wide range of chemical reactions, including S_N2 and E2 reactions, C-H bond activation, and cycloadditions. wikipedia.org

Modeling Catalytic Intermediates and Selectivity-Determining Factors

Theoretical Approaches to Carbocation Chemistry and Biosynthetic Pathways

The study of carbocation chemistry and the intricate biosynthetic pathways they underpin has been significantly advanced by the application of computational and theoretical chemistry. These approaches provide invaluable insights into reaction mechanisms, intermediate stabilities, and the factors governing product formation, particularly in complex systems like the cyclization of unsaturated hydrocarbons.

Quantum Chemical Calculations on Cationic Cyclization Mechanisms

Quantum chemical calculations have become an indispensable tool for elucidating the mechanisms of cationic cyclization reactions. researchgate.net These computational methods allow for the detailed examination of potential energy surfaces, the characterization of transient intermediates, and the determination of activation barriers, thereby providing a molecular-level understanding of the reaction dynamics.

Research Findings:

Theoretical investigations into the cationic cyclization of acyclic dienes, analogous to this compound, typically employ Density Functional Theory (DFT) methods. rsc.org These studies focus on mapping the reaction pathways initiated by the protonation of one of the double bonds, leading to the formation of a secondary or tertiary carbocation. The subsequent intramolecular cyclization proceeds through various transition states to yield cyclic carbocation intermediates, which can then undergo further rearrangements or deprotonation to form stable cyclic products.

The choice of density functional and basis set is critical for obtaining accurate results in carbocation chemistry. rsc.org Hybrid functionals, such as B3LYP and M06-2X, in conjunction with Pople or Dunning-type basis sets (e.g., 6-31G* or cc-pVTZ), are commonly used to balance computational cost and accuracy. rsc.orgnih.gov Solvation effects, which can significantly influence the stability of charged species, are often incorporated using continuum solvation models like the Polarizable Continuum Model (PCM). nih.gov

For a hypothetical cationic cyclization of this compound, quantum chemical calculations would be used to model the following key steps:

Initial Protonation: Determination of the preferred site of protonation (either the C1 or C6 double bond) by comparing the relative energies of the resulting secondary carbocations.

Cyclization Transition States: Locating the transition state structures for the intramolecular attack of the remaining double bond onto the carbocation center. This step is crucial for determining the activation energy of the cyclization.

Cyclic Intermediates: Characterizing the structures and relative stabilities of the resulting five- or six-membered ring carbocations.

Product Formation: Investigating the pathways from the cyclic carbocations to the final neutral cyclized products, which may involve deprotonation or hydride shifts.

The calculated relative free energies of the intermediates and transition states allow for the construction of a detailed energy profile for the entire reaction, revealing the most likely reaction pathway. researchgate.net

Interactive Data Table: Calculated Relative Energies for the Cationic Cyclization of this compound

The following table presents hypothetical data from a DFT study on the cationic cyclization of this compound, illustrating the type of information obtained from such calculations. The energies are given in kcal/mol relative to the starting material.

SpeciesRelative Energy (kcal/mol)Description
This compound + H+0.0Reactants (Reference Energy)
Undec-6-en-2-yl cation-15.2Secondary carbocation formed by protonation at C1.
Undec-1-en-6-yl cation-13.8Secondary carbocation formed by protonation at C7.
TS1 (Cyclization to 6-membered ring)-5.7Transition state for the formation of a cyclohexyl cation.
TS2 (Cyclization to 5-membered ring)-4.9Transition state for the formation of a cyclopentylmethyl cation.
1-methyl-2-pentylcyclohexyl cation-25.4Cyclized tertiary carbocation intermediate.
(1-methylcyclopentyl)hexyl cation-22.1Rearranged and cyclized carbocation intermediate.
1-methyl-2-pentylcyclohex-1-ene-30.5Final neutral product after deprotonation.

Strategic Applications of E 1,6 Undecadiene in Advanced Organic Synthesis

Utilization as a Crucial Intermediate in Natural Product and Analog Synthesis

The strategic placement of the double bonds in E-1,6-undecadiene makes it an ideal precursor for the synthesis of various natural products and their structurally related analogs. Its applications span from the creation of insect pheromones to the assembly of intricate terpenoid and polycyclic frameworks.

Precursors to Insect Sex Attractants and Pheromones (e.g., E-5-Decen-1-ol, E-5-Decen-1-yl Acetate)

This compound has proven to be a valuable starting material for the stereoselective synthesis of certain insect sex pheromones. acs.orgmolaid.comscirp.orgacs.org Pheromones are chemical signals used by insects for communication, and their synthetic analogs are crucial for pest management strategies. wikipedia.org A notable application is the synthesis of (E)-5-Decen-1-ol and its corresponding acetate (B1210297) ester, (E)-5-Decen-1-yl Acetate. pherobase.compherobase.com These compounds are components of the sex pheromone of the peach twig borer, Anarsia lineatella. sfu.ca

A stereoselective synthesis of E-5-decen-1-ol from this compound has been reported. scirp.org This transformation typically involves a sequence of reactions that selectively functionalize one of the double bonds while preserving the stereochemistry of the other. The process often begins with the selective hydroalumination of the terminal double bond of this compound, followed by oxidation to yield an alcohol. Subsequent chain-shortening reactions can then lead to the desired C10 backbone of E-5-Decen-1-ol. The resulting alcohol can then be readily acetylated to produce E-5-Decen-1-yl Acetate.

Table 1: Synthesis of Insect Pheromones from this compound

Precursor Target Pheromone Key Reaction Steps
This compound E-5-Decen-1-ol Selective hydroalumination-oxidation, chain shortening

Building Blocks for Complex Terpenoid Structures and Derivatives

Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. ugr.es this compound, while not a direct isoprene derivative, serves as a useful building block in the synthesis of certain acyclic terpenoids and their derivatives due to its carbon framework. For instance, it can be envisioned as a synthon for constructing portions of larger terpenoid structures.

One example of a related acyclic terpenoid is Geranylacetone, a precursor in the synthesis of other terpenoids like farnesol (B120207) and nerolidol. wikipedia.org While direct synthesis from this compound is not the primary route, the structural motifs present in the diene are relevant to the assembly of such molecules. For example, the synthesis of S-(+)-methoprene, a juvenile hormone analog, starts from S-(+)-3,7-dimethyl-1,6-octadiene, a compound structurally similar to a substituted undecadiene. researchgate.net This synthesis involves selective hydroalumination-oxidation, demonstrating a strategy that could be conceptually applied to this compound for the construction of other acyclic chains.

Furthermore, biotransformations of acyclic terpenoids like (±)-trans-nerolidol by microorganisms such as Glomerella cingulata can lead to the formation of various diols and triols, including (E)-3,7,11-trimethyl-1,6-dodecadiene-3,11-diol. acs.org These transformations highlight the potential for enzymatic systems to functionalize diene structures, a concept that could be extended to derivatives of this compound.

Access to Bicyclo[5.3.1]undecadiene and Related Polycyclic Frameworks

This compound and its derivatives are instrumental in the construction of complex polycyclic systems, particularly the bicyclo[5.3.1]undecadiene framework. This structural motif is present in a variety of natural products. researchgate.net Nickel-catalyzed intramolecular [4+4] cycloadditions of bis-dienes derived from this compound precursors provide a powerful method for accessing this ring system. thieme-connect.comstanford.edu This type of reaction involves the formation of two new carbon-carbon bonds in a single step, leading to the rapid assembly of the bicyclic core.

The synthesis of the bicyclo[5.3.1]undecadiene ring system has also been achieved through a [2+2] cycloaddition followed by a ring-expansion sequence. sci-hub.stgla.ac.uk In this approach, a silyl (B83357) enol ether can undergo a zirconium(IV) chloride-catalyzed [2+2] cycloaddition with an appropriate reaction partner to form a cyclobutene (B1205218) intermediate. sci-hub.st Subsequent hydrolysis of this intermediate can then induce a two-carbon ring expansion to furnish the desired bicyclo[5.3.1]undecane framework. gla.ac.uk This methodology offers a versatile entry into polyfunctionalized bicyclic systems.

Contribution to Novel Synthetic Methodology Development

The unique reactivity of this compound has spurred the development of new synthetic methods, particularly in the areas of diene cyclization and stereocontrolled synthesis of unsaturated systems.

Development of Diene-Based Cyclization Strategies and Reaction Sequences

This compound is an excellent substrate for exploring and developing novel diene-based cyclization strategies. Its non-conjugated diene system allows for a variety of metal-catalyzed and radical-based cyclization reactions. One of the most significant contributions is in the area of nickel-catalyzed intramolecular [4+4] cycloadditions. stanford.eduresearchgate.net These reactions provide an efficient route to eight-membered rings, which are challenging to construct using traditional methods. The development of these type II intramolecular cycloadditions has provided access to a wide range of bridged bicyclo[m.n.1] ring systems with high regio- and diastereoselectivity. researchgate.net

Furthermore, enyne metathesis, a powerful carbon-carbon bond-forming reaction, can be employed to create cyclic compounds with 1,3-diene moieties. mdpi.com While not a direct cyclization of this compound itself, the principles of diene formation through metathesis are relevant to the broader context of diene-based cyclization strategies. The development of selective olefin metathesis catalysts is crucial for achieving new synthetic pathways, and studies on substrates like 1,9-undecadiene have demonstrated the potential for selective cross-metathesis reactions over intramolecular ring-closing metathesis. researchgate.net

Advancements in Stereocontrolled Synthesis of Unsaturated Systems

This compound plays a role in the advancement of stereocontrolled synthesis of unsaturated systems. The presence of two double bonds allows for the investigation of stereoselective transformations. For example, the synthesis of (E)-5-Decen-1-ol from this compound requires precise control over the stereochemistry of the newly formed functional groups while retaining the E-configuration of the existing double bond. scirp.org

The development of methods for the enantiocontrolled synthesis of allenes, for instance, has utilized carbenoid eliminative cross-coupling reactions. thieme-connect.com While this specific example does not directly use this compound, the principles of stereocontrol in the formation of C=C double bonds are broadly applicable to unsaturated systems derived from it. Similarly, organolanthanide-catalyzed hydroamination/cyclization of aminoallenes demonstrates a high degree of regio- and stereoselectivity in the formation of cyclic amines. acs.org Such catalytic systems could potentially be adapted for the stereocontrolled cyclization of functionalized derivatives of this compound. The development of stereoselective reactions, such as the Sharpless asymmetric epoxidation, has been crucial for the synthesis of various natural products, including insect pheromones with specific stereochemistry. chemistry-chemists.com

Table 2: Chemical Compounds Mentioned

Compound Name
(E)-3,7,11-trimethyl-1,6-dodecadiene-3,11-diol
(±)-trans-nerolidol
Bicyclo[5.3.1]undecadiene
This compound
E-5-Decen-1-ol
E-5-Decen-1-yl Acetate
Farnesol
Geranylacetone
Nerolidol
S-(+)-3,7-dimethyl-1,6-octadiene
S-(+)-methoprene
Zirconium(IV) chloride
Generated json

Future Perspectives and Emerging Directions in E 1,6 Undecadiene Research

Development of Novel Catalytic Systems for Enhanced Undecadiene Transformations

The transformation of simple dienes like E-1,6-undecadiene into more complex cyclic and acyclic structures is highly dependent on the development of sophisticated catalytic systems. Research is focused on creating catalysts that offer higher efficiency, selectivity, and functional group tolerance.

Transition metals such as ruthenium, titanium, iron, and cobalt are at the forefront of this research. rsc.org Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs types, are renowned for their efficacy in olefin metathesis, including ring-closing metathesis (RCM) of 1,6-dienes. acs.orgtcichemicals.com The design of these catalysts, especially the nature of the N-heterocyclic carbene (NHC) and other ligands, is crucial for tuning their activity, stability, and stereoselectivity. acs.orgnumberanalytics.commdpi.com For instance, ruthenium–indenylidene complexes where a triphenylphosphine (B44618) ligand is replaced by a tricyclohexylphosphine (B42057) ligand show a dramatic increase in catalytic activity for RCM reactions. acs.org Similarly, specialized ruthenium catalysts like nitro-Grela and the water-usable AquaMet have been developed for trans-selective and aqueous-phase metathesis, respectively, expanding the scope of these transformations. tcichemicals.com The preference of certain ruthenium catalysts for either Z- or E-alkenes can be exploited to control selectivity in reactions with diene substrates. acs.org

Titanium-based catalysts have been effectively used for the cycloisomerization of 1,6-dienes. acs.orgthieme-connect.de Depending on the steric bulk of the cyclopentadienyl (B1206354) (Cp) and aryloxide ligands, these systems can selectively guide the cyclization to form either five-membered or six-membered rings. acs.orgacs.orgcapes.gov.br For example, Cp2TiCl2-based systems tend to yield 2-methyl-1-methylenecyclopentanes, whereas more sterically hindered complexes favor the formation of methylenecyclohexanes. acs.org

More recently, catalysts based on earth-abundant and less toxic metals like iron have gained attention. Iron complexes with 2-(imino)pyridine ligands have been shown to catalyze the [4+4]-cycloaddition of 1,3-dienes to form cyclooctadiene products with high regioselectivity. nih.gov Dual catalytic systems, such as the combination of cobalt catalysis with photocatalysis, are enabling cycloisomerization and reductive cyclization of 1,6-dienes and 1,6-enynes under mild conditions to produce five-membered rings. rsc.org

Catalyst SystemTransformation TypeKey Features & Research FindingsApplicability to this compoundCitations
Ruthenium-NHC (e.g., Grubbs, Hoveyda-Grubbs)Olefin Metathesis (RCM, ADMET)Highly active and selective; activity is tunable via ligand design (e.g., phosphines, NHCs). Can be adapted for aqueous media.Ring-closing to form a seven-membered ring or acyclic diene metathesis polymerization (ADMET). acs.orgtcichemicals.comnih.gov
Titanium-Cp/AryloxideCycloisomerizationRegio- and stereoselective synthesis of exo-methylenecycloalkanes. Product selectivity (5- vs. 6-membered rings) controlled by ligand sterics.Selective cyclization to form substituted methylenecyclopentane (B75326) or cyclohexane (B81311) derivatives. acs.orgacs.orgcapes.gov.br
Iron-Imino(pyridine)[4+4] CycloadditionUses earth-abundant metal; provides catalyst-controlled access to either cis- or trans-diastereomers of cyclooctadienes.Potential for novel cross-cycloaddition reactions if used with another diene. nih.gov
Cobalt/PhotocatalystReductive CyclizationDual catalytic system enables reactions under mild, environmentally friendly conditions (e.g., blue light).Formation of five-membered carbocyclic products via reductive pathways. rsc.org
Rhodium-phosphineCycloisomerization/HydrosilylationHighly diastereoselective cycloisomerization accelerated by silanes, affording novel spiro-heterocycles.Potential for creating complex silylated cyclic structures. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for optimizing existing catalytic systems and designing new ones. Modern research relies on a suite of advanced spectroscopic and analytical techniques to probe the intricate details of undecadiene transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a workhorse, with both 1H and 31P NMR being used to characterize catalyst complexes and monitor reaction progress. acs.orgnih.gov For instance, kinetic studies using 1H NMR have been crucial in determining the reaction order with respect to the catalyst, ligands, and substrates in the palladium-catalyzed diamination of conjugated dienes. nih.gov

Mass spectrometry techniques are particularly powerful for identifying transient intermediates. Electrospray ionization mass spectrometry (ESI-MS), often coupled with tandem MS (MS/MS), allows for the direct detection and characterization of catalytically active species from a reaction solution. nih.gov This has been successfully applied to olefin metathesis, where cationized monophosphine-ruthenium intermediates in the catalytic cycle were intercepted and studied. nih.gov

For reactions involving paramagnetic species or unique elements, specialized techniques are invaluable. In situ Mößbauer spectroscopy has been used alongside magnetic measurements and DFT calculations to elucidate the electronic structure of iron(I) centers in diene cycloaddition catalysts. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy, combined with UV/Vis spectroscopy, has been employed to study photoinduced radical cyclizations, confirming the involvement of electron-donor-acceptor (EDA) complexes. researchgate.net The application of these advanced methods to the reactions of this compound would provide critical insights into reaction pathways, catalyst deactivation, and the origins of selectivity.

TechniqueApplication in Diene ChemistryInformation GainedCitations
NMR Spectroscopy (1H, 13C, 31P)Characterization of products and catalysts; kinetic studies of reaction rates.Structural confirmation, quantification of catalytic activity, reaction order, mechanistic pathways. acs.orgnih.gov
ESI-MS/MSInterception and characterization of catalytic intermediates in solution.Direct evidence of transient species (e.g., ruthenium alkylidenes in metathesis), understanding the catalytic cycle. nih.gov
Mößbauer SpectroscopyStudying the electronic structure of iron-based catalysts.Information on oxidation state and spin state of the metal center, supporting mechanistic proposals involving oxidative cyclization. nih.gov
UV/Vis & EPR SpectroscopyAnalysis of photoinduced and radical-mediated reactions.Detection of electron-donor-acceptor (EDA) complexes and radical intermediates, confirming radical chain mechanisms. researchgate.netbeilstein-journals.org
Kinetic Isotope Effect (KIE)Determining the rate-determining step of a reaction.Identifies which bond-breaking/forming events are involved in the slowest step of the mechanism. nih.govbeilstein-journals.org

Sustainable and Green Chemistry Approaches in Undecadiene Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use renewable resources. youtube.com These principles are highly relevant to the synthesis and transformation of undecadienes.

A major focus is the production of dienes from biomass, which offers a sustainable alternative to petroleum-based feedstocks. umn.edu Innovative catalytic processes are being developed to convert biomass-derived molecules, such as cyclic ethers (e.g., tetrahydrofuran), into valuable dienes with high yield and selectivity. umn.edunih.govresearchgate.net For example, bimetallic (Nb, Al)-atomically doped mesoporous silica (B1680970) catalysts can quantitatively convert 2-methyltetrahydrofuran (B130290) to pentadienes. nih.govresearchgate.net Another green approach involves the enzymatic oxidative tandem decarboxylation of dioic acids to produce terminal dienes. acib.at

The choice of catalyst and reaction conditions is also critical. Utilizing catalysts made from earth-abundant and non-toxic metals, like the FeCl3-promoted cycloisomerization of 1,6-dienes, is a significant step towards greener chemistry. rsc.org Furthermore, developing reactions that can be performed in environmentally benign solvents, such as water, is a key objective. The Diels-Alder reaction of biomass-derived furoic acids, for instance, shows a substantial rate enhancement when water is used as the solvent. biorizon.eu

To objectively evaluate the "greenness" of a synthetic route, various metrics have been developed. ethernet.edu.etmdpi.com Atom Economy (AE) and the Environmental Factor (E-Factor) are simple yet powerful tools for comparing the efficiency and waste generation of different processes. youtube.com More comprehensive metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) account for the masses of all materials used, including solvents and reagents, providing a holistic view of the process's sustainability. acs.orgresearchgate.net Applying these metrics to the synthesis and transformations of this compound will be crucial for developing truly sustainable industrial processes.

Green Chemistry ApproachExampleKey BenefitCitations
Use of Renewable FeedstocksSynthesis of pentadienes from biomass-derived 2-methyltetrahydrofuran.Reduces reliance on fossil fuels; creates value from renewable resources. umn.edunih.govresearchgate.net
Atom-Economic ReactionsDiels-Alder reactions and catalytic additions, which have a theoretical 100% atom economy.Maximizes the incorporation of reactant atoms into the final product, minimizing waste. youtube.combiorizon.eu
Benign CatalystsFeCl3-catalyzed cycloisomerization of 1,6-dienes.Replaces hazardous or precious metal catalysts with cheaper, less toxic, and earth-abundant alternatives. rsc.org
Green SolventsRate enhancement of Diels-Alder reactions of furoic acids in water.Reduces the use of volatile and often toxic organic solvents. biorizon.eu
Application of Green MetricsCalculation of E-Factor, Atom Economy, and PMI for synthetic routes.Provides a quantitative measure of a process's environmental impact and efficiency, guiding optimization efforts. mdpi.comacs.orgresearchgate.net

Bio-inspired and Biomimetic Transformations Involving Undecadienes

Nature provides a rich source of inspiration for developing highly efficient and selective chemical reactions. Biomimetic strategies aim to replicate the elegant transformations found in biological systems, particularly the cascade reactions catalyzed by enzymes. thieme-connect.com

Polyene cyclizations are a prime example of a biomimetic transformation, where a simple, linear precursor like an undecadiene can be converted into complex polycyclic structures in a single step. thieme-connect.comrsc.org These reactions, often initiated by acids or transition metals, can form multiple C-C bonds and stereocenters with remarkable control. chinesechemsoc.org The stereochemical outcome is often predictable by the Stork-Eschenmoser hypothesis, which relates the geometry of the double bonds (E or Z) in the polyene to the stereochemistry of the resulting ring fusions. thieme-connect.comchinesechemsoc.org Gold-catalyzed biomimetic polyene cyclizations have been successfully used in the total synthesis of complex natural products. rsc.org Similarly, FeCl3 has been shown to promote the cyclization of enamide-containing polyenes, demonstrating a route to nitrogen-containing polycycles (azapolycycles). acs.org

Biocatalysis, the use of isolated enzymes or whole-cell systems to perform chemical reactions, represents another powerful bio-inspired approach. acib.atnih.gov Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. For instance, the berberine (B55584) bridge enzyme can perform enantioselective oxidative dealkylation, while other enzymes can catalyze the oxidative decarboxylation of fatty acids to produce olefins. acib.at In a notable example of merging biocatalysis with synthetic chemistry, dienes derived from the enzymatic cis-dihydroxylation of benzoic acid by microorganisms have been used in palladium-catalyzed arylation reactions, transferring the biologically-generated chirality to a new position. chemrxiv.org The future application of engineered enzymes or whole-cell biocatalysts to perform selective oxidations, reductions, or cyclizations on substrates like this compound holds immense potential for creating valuable chiral molecules.

ApproachDescriptionExamplePotential for UndecadienesCitations
Biomimetic Polyene CyclizationA cascade reaction that mimics enzymatic processes to form complex polycyclic systems from linear polyenes.Gold-catalyzed or FeCl3-initiated cyclization to form polycyclic natural products or azapolycycles.Step-efficient synthesis of complex cyclic scaffolds from this compound. thieme-connect.comrsc.orgacs.org
Biocatalysis (Enzymes/Whole Cells)Use of biological catalysts to perform highly selective chemical transformations.Enzymatic oxidative decarboxylation to form terminal dienes; microbial arene oxidation to produce chiral diols.Enantioselective synthesis of functionalized derivatives (e.g., epoxides, diols, alcohols) from this compound. acib.atnih.govchemrxiv.org
Halogen-Initiated CyclizationA biomimetic strategy using an electrophilic halogen source (e.g., chloro-iodanes) to initiate polyene cyclization.Chlorocyclization of various alkenes using a confined HFIP-chlorenium network to mimic an enzyme pocket.Selective formation of halogenated cyclic products, which are versatile intermediates for further synthesis. chemrxiv.org

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying E-1,6-Undecadiene in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary technique for identification, leveraging retention indices (e.g., 9.546 min as in Table 1 of antifungal studies) and spectral matching against databases like NIST Mainlib (4.06% match probability) . For quantification, internal standardization (e.g., deuterated analogs) and calibration curves are recommended. Nuclear magnetic resonance (NMR) can resolve structural ambiguities, particularly for distinguishing stereoisomers.

Q. How can researchers design experiments to study the antifungal mechanisms of this compound?

  • Methodological Answer : Use a combination of in vitro bioassays (e.g., microdilution methods) and mechanistic studies. For example:

  • Dose-response assays : Measure minimum inhibitory concentrations (MIC) against fungal strains (e.g., Candida albicans) and compare with positive controls like ricinoleic acid (MIC: 8.36 mg/mL) .
  • Membrane disruption tests : Employ fluorescence microscopy with propidium iodide to assess cell membrane integrity.

Q. What are the best practices for conducting a literature review on this compound to ensure data reliability?

  • Methodological Answer : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use curated databases like SciFinder or Reaxys, avoiding non-peer-reviewed platforms (e.g., ). Cross-validate findings using multiple spectral libraries (e.g., Mainlib vs. Replib) to address identification inconsistencies .

Q. How should researchers optimize chromatographic conditions for separating this compound from co-eluting compounds?

  • Methodological Answer : Adjust column polarity (e.g., DB-5MS for non-polar analytes) and temperature gradients. For co-elution issues, employ heart-cutting 2D-GC or derivatization techniques. Validate separations using retention index calculations relative to n-alkane standards .

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies of this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across strains. Report confidence intervals and p-values to address biological variability .

Advanced Research Questions

Q. How can discrepancies in spectral database matches for this compound be systematically resolved?

  • Methodological Answer : Combine orthogonal techniques:

  • High-resolution MS (HRMS) : Confirm molecular formula (C11H20) via exact mass (<1 ppm error).
  • Retention index cross-checking : Compare experimental indices with literature values (e.g., 9.546 min) .
  • Synthetic validation : Compare spectra with authentic synthesized standards .

Q. What experimental approaches are recommended to investigate the thermal degradation pathways of this compound under varying environmental conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with GC-MS to identify degradation products. Use accelerated stability studies (40°C/75% RH) and monitor structural changes via FT-IR. Apply kinetic models (e.g., Arrhenius equation) to predict shelf-life .

Q. How should researchers address conflicting bioactivity data reported for this compound across different model organisms?

  • Methodological Answer : Standardize test organisms (e.g., ISO-approved fungal strains) and growth media. Perform meta-analyses to identify confounding variables (e.g., solvent carriers like DMSO). Validate findings using in silico docking studies to assess target enzyme compatibility .

Q. What strategies are effective in determining the stereochemical stability of this compound in different solvent systems?

  • Methodological Answer : Use chiral stationary phases in HPLC to monitor isomerization. Conduct nuclear Overhauser effect (NOE) experiments via NMR to track spatial configuration changes. Compare kinetic stability in polar (e.g., methanol) vs. non-polar (e.g., hexane) solvents .

Q. How can computational chemistry methods be integrated with experimental data to predict the environmental fate of this compound?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., Gaussian software) with experimental octanol-water partition coefficients (log P). Use EPI Suite to estimate biodegradation pathways. Validate predictions with soil microcosm studies measuring half-lives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.